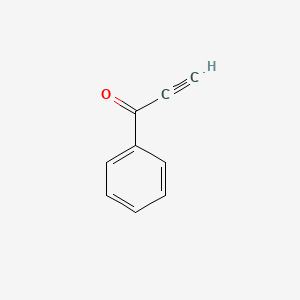

1-phenylprop-2-yn-1-one

描述

The exact mass of the compound 1-Phenyl-2-propyn-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140267. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-phenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITPLZPWKYUTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189780 | |

| Record name | 3-Oxo-3-phenylpropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3623-15-2 | |

| Record name | 3-Oxo-3-phenylpropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3-phenylpropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-propyn-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXO-3-PHENYLPROPYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1VA1ZWT28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-phenylprop-2-yn-1-one?

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-phenylprop-2-yn-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols for the synthesis and analysis of the compound and presents key data in a structured format.

Core Compound Properties

This compound, also known as benzoylacetylene or ethynyl phenyl ketone, is an organic compound with the molecular formula C₉H₆O.[1] It possesses a phenyl group attached to a propynone moiety, resulting in a conjugated system that influences its reactivity and spectroscopic characteristics. The presence of both a carbonyl group and a terminal alkyne makes it a versatile building block in organic synthesis.

Physical and Chemical Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₆O |

| Molecular Weight | 130.14 g/mol [1] |

| Appearance | Lumps |

| Melting Point | 50-51 °C |

| Boiling Point | 70-74 °C at 2 Torr |

| Density | 1.073 g/cm³ (Predicted) |

| Flash Point | 76.6 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 3623-15-2 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a precursor, 1-phenyl-2-propyn-1-ol, followed by its oxidation.

Synthesis of (±)-1-Phenyl-2-propyn-1-ol

This procedure outlines the synthesis of the alcohol precursor from benzaldehyde and acetylene.[2]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

n-Butyl chloride

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, place magnesium turnings (28.3 mmol).

-

Add anhydrous THF (30 mL) and a small crystal of iodine.

-

Add a portion of n-butyl chloride (28.3 mmol) dropwise and reflux the mixture to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0 °C.

-

Slowly add a solution of benzaldehyde (9.4 mmol) in THF (20 mL) to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 6 hours.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.

Oxidation to this compound

The synthesized 1-phenyl-2-propyn-1-ol is then oxidized to the target ketone.[3]

Materials:

-

(±)-1-Phenyl-2-propyn-1-ol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Acetone

-

Isopropyl alcohol

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-phenyl-2-propyn-1-ol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green/brown.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the residual solvent peak (77.16 ppm for CDCl₃) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify the characteristic absorption bands for the key functional groups:

-

C≡C-H stretch (alkyne): ~3300 cm⁻¹

-

C=O stretch (conjugated ketone): ~1640-1680 cm⁻¹

-

C≡C stretch (alkyne): ~2100 cm⁻¹

-

C=C stretch (aromatic): ~1600 and 1450 cm⁻¹

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct infusion or via a Gas Chromatography (GC) inlet. For GC-MS, a suitable capillary column (e.g., HP-5) should be used.

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-300

Data Analysis:

-

Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 130).

-

Analyze the fragmentation pattern. Expected major fragments include:

-

[M-H]⁺ (m/z 129): Loss of a hydrogen atom.

-

[C₆H₅CO]⁺ (m/z 105): Benzoyl cation, a very common and stable fragment.

-

[C₆H₅]⁺ (m/z 77): Phenyl cation.

-

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its dual functionality.[4] The terminal alkyne can participate in various reactions such as click chemistry, Sonogashira coupling, and Michael additions.[4] The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions.[4] These reactive sites make it a key precursor for the synthesis of more complex molecules, with potential applications in medicinal chemistry and materials science.[4] Its biological activities are an area of ongoing research, with potential for development in oncology and infectious disease treatment.[4]

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[5] It is a combustible solid.[] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

References

- 1. 1-Phenyl-2-propyn-1-one = 95.0 HPLC 3623-15-2 [sigmaaldrich.com]

- 2. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 3623-15-2 [smolecule.com]

- 5. 1-Phenyl-2-propyn-1-one, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of 1-Phenylprop-2-yn-1-one from Phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 1-phenylprop-2-yn-1-one, a valuable building block in organic synthesis, starting from phenylacetylene. The guide provides a comparative analysis of a direct one-step acylation and a two-step oxidation sequence, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and workflows.

Introduction

This compound, also known as benzoylacetylene, is a key intermediate in the synthesis of a wide range of heterocyclic compounds, natural products, and pharmaceutical agents. Its conjugated ynone functionality makes it a versatile substrate for various transformations, including Michael additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. This guide focuses on two principal methods for its synthesis from the readily available starting material, phenylacetylene.

Comparative Overview of Synthetic Routes

Two primary strategies for the synthesis of this compound from phenylacetylene are presented:

-

Route 1: Acyl Sonogashira Coupling. A direct, one-step method involving the palladium and copper co-catalyzed cross-coupling of phenylacetylene with an acetylating agent.

-

Route 2: Two-Step Synthesis via Alcohol Oxidation. An indirect, two-step approach commencing with the formation of 1-phenylprop-2-yn-1-ol, followed by its oxidation to the target ynone.

The selection of the optimal route depends on factors such as substrate availability, desired purity, scalability, and the specific capabilities of the laboratory. The following sections provide a detailed examination of each method.

Data Presentation

The quantitative data for the key synthetic steps are summarized in the tables below for easy comparison.

Table 1: Synthesis of 1-Phenylprop-2-yn-1-ol (Precursor for Route 2)

| Parameter | Value |

| Reaction | Grignard-type reaction of Phenylacetylene with Acetaldehyde |

| Reactants | Phenylacetylene, n-Butyllithium, Acetaldehyde |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Reported Yield | 75-85% (Estimated based on similar reactions) |

| Purification | Column chromatography (Silica gel, Hexane/Ethyl acetate) |

Table 2: Oxidation of 1-Phenylprop-2-yn-1-ol to this compound (Route 2)

| Parameter | Value |

| Reaction | Jones Oxidation |

| Reactant | 1-Phenylprop-2-yn-1-ol |

| Reagent | Jones Reagent (CrO₃ in H₂SO₄/acetone) |

| Solvent | Acetone |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 2 hours |

| Reported Yield | ~90%[1] |

| Purification | Extraction and solvent evaporation |

Table 3: Acyl Sonogashira Coupling for this compound (Route 1 - Representative Conditions)

| Parameter | Value |

| Reaction | Acyl Sonogashira Coupling |

| Reactants | Phenylacetylene, Acetic Anhydride |

| Catalysts | PdCl₂(PPh₃)₂, Copper(I) Iodide (CuI) |

| Base | Triethylamine (Et₃N) |

| Solvent | Toluene or THF |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 4 - 24 hours |

| Expected Yield | Moderate to Good (Specific yield data for this exact transformation is not widely reported, but is expected to be in the range of 50-70% based on similar reactions). |

| Purification | Column chromatography (Silica gel, Hexane/Ethyl acetate) |

Experimental Protocols

Route 1: Acyl Sonogashira Coupling of Phenylacetylene with Acetic Anhydride

This protocol describes a general procedure for the direct synthesis of this compound.

Materials:

-

Phenylacetylene

-

Acetic Anhydride

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

-

Add anhydrous toluene, followed by phenylacetylene (1.0 eq) and triethylamine (2.0 eq).

-

To the stirring solution, add acetic anhydride (1.2 eq) dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with saturated aqueous ammonium chloride solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Route 2: Two-Step Synthesis

This protocol is adapted from a similar Grignard-type reaction.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, dissolve phenylacetylene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

-

Add acetaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 1-phenylprop-2-yn-1-ol.

Materials:

-

1-Phenylprop-2-yn-1-ol

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

Procedure:

-

Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide in water, and then slowly add concentrated sulfuric acid while cooling in an ice bath.

-

In a separate flask, dissolve 1-phenylprop-2-yn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. A color change from orange to green should be observed. Continue the addition until the orange color persists.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Visualizations

Reaction Pathways

Caption: Synthetic routes to this compound from phenylacetylene.

Experimental Workflow: Two-Step Synthesis (Route 2)

Caption: Experimental workflow for the two-step synthesis of this compound.

Logical Relationship: Catalyst and Reagent Roles in Acyl Sonogashira Coupling

Caption: Key reagent and catalyst roles in the Acyl Sonogashira coupling.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from phenylacetylene. The direct Acyl Sonogashira coupling offers an efficient one-step route, although optimization may be required to mitigate side reactions with certain acetylating agents. The two-step synthesis, involving the formation and subsequent oxidation of 1-phenylprop-2-yn-1-ol, is a robust and high-yielding alternative. The detailed protocols and comparative data presented herein are intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 1-phenylprop-2-yn-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-phenylprop-2-yn-1-one. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.15 - 8.25 | Multiplet | 2H, Aromatic (ortho-protons) |

| 7.55 - 7.65 | Multiplet | 1H, Aromatic (para-proton) |

| 7.45 - 7.55 | Multiplet | 2H, Aromatic (meta-protons) |

| 3.45 | Singlet | 1H, Acetylenic proton |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | Carbonyl Carbon (C=O) |

| 136.5 | Aromatic Carbon (ipso-C) |

| 134.0 | Aromatic Carbon (para-C) |

| 129.5 | Aromatic Carbon (ortho-C) |

| 128.8 | Aromatic Carbon (meta-C) |

| 82.5 | Acetylenic Carbon (C≡CH) |

| 80.0 | Acetylenic Carbon (C≡CH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium | C=C stretch (aromatic) |

| ~3060 | Weak | =C-H stretch (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~80 | [M-C₂H]⁺ or [C₆H₅CO]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

| 51 | ~40 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Volumetric flasks and pipettes

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to ensure adequate relaxation between scans.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a pulse angle of 45 degrees.

-

Set a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) salt plates or an Attenuated Total Reflectance (ATR) accessory

-

Agate mortar and pestle

-

Spatula

-

Sample of this compound

-

Volatile solvent (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound in a clean, dry vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the surface of a clean KBr salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the KBr plate with the sample film in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass spectrometer with an Electron Impact (EI) ionization source

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

Sample of this compound

-

Volatile solvent (if using GC inlet)

Procedure (Direct Insertion Probe):

-

Sample Preparation:

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Instrument Setup:

-

Insert the probe into the mass spectrometer's ion source.

-

Ensure the ion source is under high vacuum.

-

Set the electron energy to 70 eV for standard EI ionization.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 40-200 amu).

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded by electrons, leading to ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

Generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

-

Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 1-phenylprop-2-yn-1-one: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenylprop-2-yn-1-one, a versatile bifunctional molecule, serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this document explores its utility as a precursor in the development of pharmacologically active compounds, supported by available biological data and logical workflows for its application in drug discovery.

Chemical Identity and Molecular Structure

This compound, also known as benzoylacetylene or ethynyl phenyl ketone, is an organic compound featuring a phenyl group attached to a propynone moiety.[] Its unique structure, containing both a ketone carbonyl group and a terminal alkyne, makes it a highly reactive and valuable intermediate for a variety of chemical transformations.

CAS Number: 3623-15-2[][2]

Molecular Formula: C₉H₆O[]

Molecular Weight: 130.14 g/mol []

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 50-51 °C | [3] |

| Boiling Point | 213.7 °C at 760 mmHg | [] |

| Density | 1.073 g/cm³ | [] |

| Appearance | Yellow solid | [4] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm) = 8.27-8.29 (m, 2H), 7.61-7.66 (m, 1H), 7.52-7.55 (m, 2H), 3.4 (s, 1H) | [3] (inferred) |

| ¹³C NMR (CDCl₃) | δ (ppm) = 177.1, 136.6, 134.1, 129.5, 128.8, 82.7, 80.8 | (inferred) |

| Infrared (IR) | Characteristic peaks for C=O and C≡C stretching | [5] (inferred) |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of the corresponding secondary alcohol, 1-phenyl-2-propyn-1-ol.[4] The Jones oxidation, utilizing a solution of chromium trioxide in sulfuric acid, is a widely used protocol for this transformation, often providing high yields.[4][6][7][8]

Preparation of Jones Reagent

The Jones reagent is a solution of chromic acid prepared by dissolving chromium trioxide in aqueous sulfuric acid.[6][8]

Procedure:

-

In a beaker, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water.

-

Carefully and slowly add 25 mL of concentrated sulfuric acid (H₂SO₄) to the solution with stirring.

-

Maintain the temperature of the mixture between 0 and 5°C by using an ice-water bath during the addition of sulfuric acid.[6]

Oxidation of 1-phenyl-2-propyn-1-ol

This procedure details the oxidation of 1-phenyl-2-propyn-1-ol to this compound with a reported yield of 90%.[4]

Procedure:

-

Dissolve 1-phenyl-2-propyn-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice-water bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution. Monitor the reaction progress by observing the color change from orange (Cr⁶⁺) to green (Cr³⁺).

-

Continue adding the Jones reagent until the orange color persists, indicating the complete consumption of the alcohol.

-

Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a yellow solid.[4]

Applications in Drug Discovery and Development

While direct biological activity data for this compound is limited, its structural motif is present in a variety of biologically active compounds. Its utility lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential.[9]

Role as a Synthetic Intermediate

The presence of both an electrophilic carbonyl group and a reactive terminal alkyne allows for a wide range of chemical modifications. This makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, chalcone derivatives, which share the 1,3-diphenylpropenone core, have shown a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[10]

Table 3: Cytotoxic Activity of Related Phenylpropenone Derivatives

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

| Nitrochalcone Derivative | Rhabdomyosarcoma (RMS) | 2.117 µg/mL | [11] |

| Phenylpropiophenone Derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Varied cytotoxic activities | [10] |

| 1,3-Disubstituted Thiourea Derivatives | K-562 (Erythroleukemic) | IC₅₀ of 10.2–12.9 μM for some derivatives | [7] |

| Phenylpironetin Analogs | OVCAR5, A2780 (Ovarian Cancer) | GI₅₀ in the nM range | [12] |

Note: The data in this table is for structurally related compounds and not for this compound itself. It serves to illustrate the potential of the core structure in medicinal chemistry.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Caption: Synthesis of this compound via Jones oxidation.

Logical Workflow in Drug Discovery

This diagram outlines the conceptual workflow for utilizing this compound as a starting material in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a molecule of significant interest due to its synthetic versatility. The well-established protocol for its synthesis via Jones oxidation provides a reliable route to this important intermediate. While direct and extensive biological data for the parent compound remains to be fully elucidated, its core structure is a key pharmacophore in numerous biologically active molecules. This guide provides the foundational technical information necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into the direct biological effects of this compound is warranted and could reveal novel therapeutic applications.

References

- 2. 1-Phenyl-2-propyn-1-one | 3623-15-2 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Propanone, 1-phenyl- [webbook.nist.gov]

- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

- 9. news.umich.edu [news.umich.edu]

- 10. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Reactivity of 1-Phenylprop-2-yn-1-one: A Technical Guide

An In-depth Exploration of the Alkyne and Carbonyl Groups for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylprop-2-yn-1-one, a conjugated ynone, presents a fascinating case study in chemical reactivity, possessing two key functional groups poised for a variety of transformations: a carbonyl group and a terminal alkyne. The electronic interplay between the electron-withdrawing phenyl and carbonyl groups and the electron-rich triple bond bestows upon this molecule a dichotomous character, enabling it to participate in a diverse array of reactions crucial for the synthesis of complex organic scaffolds. This technical guide provides a comprehensive overview of the reactivity of these two functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in harnessing the synthetic potential of this versatile building block.

Comparative Reactivity: A Tale of Two Electrophiles

The core of this compound's reactivity lies in the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkyne. The polarization of the carbonyl group renders its carbon atom susceptible to nucleophilic attack (1,2-addition). Simultaneously, the conjugation of the alkyne with the carbonyl group facilitates Michael-type (1,4-conjugate) addition, where nucleophiles attack the terminal carbon of the alkyne.

The regioselectivity of a nucleophilic attack is a delicate balance of several factors:

-

Nature of the Nucleophile: "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like thiols and secondary amines, preferentially undergo 1,4-conjugate addition to the alkyne.[1]

-

Reaction Conditions: Kinetic versus thermodynamic control can dictate the product distribution. Lower temperatures often favor the faster, kinetically controlled 1,2-addition, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored 1,4-adduct.

-

Catalysis: The use of specific catalysts can steer the reaction towards a particular pathway.

Diagram of Nucleophilic Attack Pathways

Caption: Nucleophilic attack on this compound can proceed via two main pathways.

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions of this compound, providing a basis for comparison and reaction planning.

Table 1: Michael Addition of Amines to this compound

| Amine | Product | Yield (%) | Reference |

| Piperidine | 1-Phenyl-3-(piperidin-1-yl)prop-2-en-1-one | 85 | [2] |

| Morpholine | 3-Morpholino-1-phenylprop-2-en-1-one | 82 | [2] |

| Pyrrolidine | 1-Phenyl-3-(pyrrolidin-1-yl)prop-2-en-1-one | 88 | [2] |

Table 2: Cycloaddition Reaction with Hydrazine

| Hydrazine Derivative | Product | Yield (%) | Reference |

| Hydrazine hydrate | 3-Methyl-5-phenyl-1H-pyrazole | 92 | [] |

Table 3: Spectroscopic Data for this compound and a Representative Adduct

| Compound | Key ¹³C NMR Shifts (ppm) | Key ¹H NMR Shifts (ppm) |

| This compound | 178.0 (C=O), 82.5 (Cα), 80.0 (Cβ) | 3.5 (≡C-H) |

| 3-Methyl-5-phenyl-1H-pyrazole | ~150 (C5), ~140 (C3) | 6.4 (pyrazole H), 2.3 (CH₃) |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole via Cycloaddition with Hydrazine

This protocol details the reaction of this compound with hydrazine hydrate to form a pyrazole derivative, a classic example of a cycloaddition reaction where the alkyne moiety is central.

Materials:

-

This compound (1.30 g, 10 mmol)

-

Hydrazine hydrate (0.5 mL, 10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, ~0.1 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

-

Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol/water to afford pure 3-methyl-5-phenyl-1H-pyrazole.

Diagram of Pyrazole Synthesis Workflow

Caption: Workflow for the synthesis of 3-methyl-5-phenyl-1H-pyrazole.

Protocol 2: Michael Addition of Piperidine to this compound

This protocol describes the conjugate addition of a secondary amine, piperidine, to the activated alkyne of this compound.

Materials:

-

This compound (1.30 g, 10 mmol)

-

Piperidine (0.99 mL, 10 mmol)

-

Acetonitrile (20 mL)

Procedure:

-

To a solution of this compound in acetonitrile in a 50 mL round-bottom flask, add piperidine dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenyl-3-(piperidin-1-yl)prop-2-en-1-one.

Diagram of Michael Addition Mechanism

Caption: Mechanism of the Michael addition of piperidine to this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis due to the distinct yet cooperative reactivity of its alkyne and carbonyl functionalities. A thorough understanding of the factors governing the competition between 1,2- and 1,4-addition is paramount for selectively accessing a wide range of valuable molecular architectures. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to exploit the rich chemistry of this important ynone. Further exploration into the catalytic and stereoselective transformations of this compound will undoubtedly continue to expand its utility in the fields of medicinal chemistry and materials science.

References

Potential Biological Activities of 1-Phenylprop-2-yn-1-one: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 1-phenylprop-2-yn-1-one is limited in publicly available scientific literature. This guide synthesizes information from studies on its closest structural analogs, primarily 1,3-diarylprop-2-yn-1-ones, to infer the potential biological activities of the core molecule. The information presented herein serves as a predictive overview to guide future research and development.

Introduction

This compound, also known as ethynyl phenyl ketone, is an organic compound featuring a phenyl group attached to a propynone moiety. Its structure, containing an α,β-unsaturated triple bond, presents a unique electronic and steric profile that suggests potential for diverse biological activities. While research on this specific molecule is nascent, studies on its derivatives, particularly those with an additional aryl group at the 3-position (1,3-diarylprop-2-yn-1-ones), have revealed promising anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of these potential activities, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Potential Anti-Inflammatory Activity

The primary evidence for the biological potential of the this compound scaffold lies in the potent anti-inflammatory activity of its derivatives. Specifically, 1,3-diarylprop-2-yn-1-ones have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

Dual Inhibition of COX/LOX Pathways

Inflammation is a complex biological response mediated by various enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX and 15-LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibition of both COX and LOX pathways is a desirable therapeutic strategy as it can offer broader anti-inflammatory effects with a potentially improved safety profile compared to selective COX inhibitors.

A series of 1,3-diarylprop-2-yn-1-ones possessing a p-methanesulfonylphenyl (p-SO2Me) group at the C-3 position have been synthesized and evaluated as dual inhibitors of COX and LOX enzymes.

Quantitative Data: In Vitro Inhibition of COX and LOX Enzymes

The following table summarizes the in vitro inhibitory activities of selected 1,3-diarylprop-2-yn-1-one derivatives against COX-1, COX-2, 5-LOX, and 15-LOX. The data is presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity) and the COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

| Compound | C-1 Phenyl Substituent | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 SI | 5-LOX IC50 (μM) | 15-LOX IC50 (μM) | Reference |

| 13e | 4-isopropyl | 9.2 | 0.32 | 28 | 0.32 | 0.36 | [1] |

| 13g | 4-cyano | 31.5 | 1.0 | 31.5 | 1.0 | 3.2 | [1] |

| 13h | 4-fluoro | >30 | 0.1 | >300 | - | - | [1] |

| Rofecoxib | - | >100 | 0.5 | >200 | - | - | [1] |

| Celecoxib | - | - | - | - | - | - | [1] |

| Aspirin | - | - | - | - | - | - | [1] |

Note: A higher COX-2 SI indicates greater selectivity for COX-2 over COX-1. Rofecoxib, Celecoxib, and Aspirin are included as reference drugs.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds has also been evaluated in vivo using the carrageenan-induced rat paw edema model. This assay measures the ability of a compound to reduce acute inflammation.

| Compound | Dose (mg/kg, oral) | % Inhibition of Edema (at 3h) | ED50 (mg/kg) | Reference |

| 13h | 30 | 26 | - | [1] |

| 13g | - | - | 90 | [1] |

| 13e | - | - | 35 | [1] |

| Celecoxib | - | - | 10.8 | [1] |

| Aspirin | - | - | 129 | [1] |

Note: ED50 is the dose required to produce a 50% reduction in paw edema.

Potential Cytotoxic Activity

While direct studies on the anticancer activity of this compound are scarce, the structurally related chalcones (1,3-diaryl-2-propen-1-ones) are well-documented for their cytotoxic effects against various cancer cell lines. It is plausible that the propynone scaffold could also exhibit antiproliferative properties. Further research is required to investigate the cytotoxicity of this compound and its derivatives.

Potential Antimicrobial Activity

Currently, there is a significant lack of data regarding the antimicrobial and antifungal activities of this compound and its 1,3-diaryl derivatives. This represents a key area for future investigation, as the α,β-unsaturated carbonyl moiety present in the wider class of chalcones is known to contribute to antimicrobial effects.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the measurement of prostaglandin E2 (PGE2) production from arachidonic acid by ovine COX-1 and human COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compounds dissolved in DMSO

-

Arachidonic acid (substrate)

-

Terminating solution (e.g., 1 M HCl)

-

PGE2 ELISA kit

Procedure:

-

Prepare the enzyme solution by diluting the respective COX enzyme in the reaction buffer.

-

In a reaction tube, add the reaction buffer, heme, and the enzyme solution.

-

Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes at 37°C).

-

Terminate the reaction by adding the terminating solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric method to screen for inhibitors of 5-lipoxygenase.

Materials:

-

5-LOX enzyme

-

LOX Assay Buffer

-

LOX Probe

-

LOX Substrate (e.g., arachidonic acid)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Zileuton (positive control inhibitor)

-

96-well white plate with a flat bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare the test compounds at the desired concentrations.

-

In the 96-well plate, add the test compound solution, a solvent control, and a positive inhibitor control (Zileuton).

-

Prepare a reaction mix containing the 5-LOX enzyme and the LOX probe in the assay buffer.

-

Add the reaction mix to the wells containing the test compounds and controls.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes), protected from light.

-

Prepare the LOX substrate solution.

-

Initiate the reaction by adding the LOX substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.

-

Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration to derive the IC50 value.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in saline)

-

Test compound and vehicle

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Administer the test compound, vehicle, or reference drug to the animals via the desired route (e.g., oral gavage).

-

After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

-

The ED50 value can be determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their evaluation.

References

The Synthetic Versatility of 1-Phenylprop-2-yn-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylprop-2-yn-1-one, a readily accessible ynone, serves as a versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature, possessing a reactive terminal alkyne, an electrophilic carbonyl group, and an activated triple bond susceptible to conjugate addition, opens avenues for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions of this compound, with a focus on its applications in the synthesis of valuable heterocyclic scaffolds and other important organic molecules. This document is intended to be a resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the synthetic potential of this remarkable compound.

Michael Addition Reactions

The electron-withdrawing benzoyl group significantly activates the triple bond of this compound towards nucleophilic conjugate addition, commonly known as the Michael addition. This reaction is a cornerstone of its reactivity, enabling the formation of a wide range of β-functionalized α,β-unsaturated ketones, which are themselves versatile synthetic intermediates.

A variety of nucleophiles can participate in Michael additions to this compound, including thiols, amines, and carbanions. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the β-carbon of the alkyne.

Thiol-Michael Addition

The addition of thiols to this compound is a highly efficient process, often proceeding under mild, base-catalyzed conditions to afford β-thio-α,β-unsaturated ketones. These reactions are known to be very rapid and can occur with a variety of thiols.

Quantitative Data for Thiol-Michael Addition

| Entry | Thiol Nucleophile | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | Piperidine (cat.) | - | < 0.5 | >95 |

| 2 | Benzyl mercaptan | Et3N (1.1) | CH2Cl2 | 2 | 92 |

| 3 | Cysteine derivative | Buffer (pH 7.4) | H2O/MeCN | 1 | 85 |

Experimental Protocol: General Procedure for Thiol-Michael Addition

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 10 mL) is added the thiol (1.1 mmol). A catalytic amount of a base, such as triethylamine or piperidine, is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cycloaddition Reactions and Heterocycle Synthesis

This compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through cycloaddition and cyclocondensation reactions. The reactive alkyne and carbonyl functionalities provide multiple points for ring formation.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. The reaction of this compound with hydrazine and its derivatives is a common and efficient method for the synthesis of substituted pyrazoles. The reaction proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by intramolecular cyclization and dehydration.

Quantitative Data for Pyrazole Synthesis

| Entry | Hydrazine Reagent | Solvent | Conditions | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol | Reflux, 4h | 88 |

| 2 | Phenylhydrazine | Acetic Acid | 80 °C, 6h | 92 |

| 3 | Methylhydrazine | Methanol | RT, 12h | 75 |

Experimental Protocol: Synthesis of 1,3-Disubstituted Pyrazoles

A solution of this compound (1.0 mmol) and the corresponding hydrazine derivative (1.1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazole derivative. If no solid precipitates, the solvent is removed in vacuo, and the residue is purified by column chromatography.

Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, are also prevalent in bioactive molecules. They can be synthesized from this compound by reaction with hydroxylamine. The reaction mechanism is analogous to pyrazole formation, involving a Michael addition followed by cyclization.

Experimental Protocol: Synthesis of 3-Phenylisoxazole

To a solution of this compound (1.0 mmol) in ethanol (10 mL), an aqueous solution of hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) is added. The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 3-phenylisoxazole.

[3+2] Cycloaddition with Azides (Click Chemistry)

The terminal alkyne of this compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

To a mixture of this compound (1.0 mmol) and an organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The heterogeneous mixture is stirred vigorously at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting triazole is purified by column chromatography.

Reactions of the Carbonyl Group

The carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.

Reduction of the Carbonyl Group

The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This reaction leaves the alkyne moiety intact.

Quantitative Data for Carbonyl Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH4 | Methanol | 0 to RT | 1 | 95 |

| 2 | LiAlH4 | THF | -78 to 0 | 2 | 90 (alkyne also reduced) |

Experimental Protocol: Reduction with Sodium Borohydride

This compound (1.0 mmol) is dissolved in methanol (10 mL) and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.5 mmol) is added portion-wise over 10 minutes. The reaction is stirred for an additional 1 hour at room temperature. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding propargyl alcohol.

Grignard Reaction

Grignard reagents add to the carbonyl carbon of this compound to produce tertiary propargyl alcohols. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Experimental Protocol: Grignard Addition

A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Synthesis of Other Heterocycles

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems, such as pyrimidines and thiophenes.

Synthesis of Pyrimidines

Pyrimidines can be synthesized from α,β-unsaturated ketones, which can be derived from Michael additions to this compound. For instance, the product of a Michael addition can undergo cyclocondensation with urea or thiourea to furnish pyrimidinone or thiopyrimidine derivatives.

Synthesis of Thiophenes via the Gewald Reaction

While the direct use of this compound in the Gewald reaction is not commonly reported, its derivatives can be employed. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. A Michael adduct of this compound could potentially serve as the ketone component in this reaction.

Diagrams

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Phenylprop-2-yn-1-one

For Immediate Release

This whitepaper provides an in-depth technical overview of the safety and handling precautions for 1-phenylprop-2-yn-1-one (CAS Number: 3623-15-2), a compound of increasing interest to researchers, scientists, and drug development professionals. Due to its reactive nature, a thorough understanding of its hazard profile and proper handling procedures is critical to ensure laboratory safety.

Compound Identification and Properties

This compound is a ketone derivative featuring a phenyl group and a terminal alkyne. Its unique structure contributes to its utility in organic synthesis but also underlies its potential hazards.

| Property | Value |

| CAS Number | 3623-15-2 |

| Molecular Formula | C₉H₆O |

| Molecular Weight | 130.14 g/mol [1][2] |

| Appearance | Light yellow to yellow solid (often in lumps)[2] |

| Melting Point | 50-51 °C[3] |

| Boiling Point | 213.7 °C at 760 mmHg[3] |

| Flash Point | 76.6 °C[3] |

| Storage Temperature | 2-8°C[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Serious Eye Damage/Eye Irritation | Category 2 |

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Toxicological Information

While comprehensive toxicological data is not available, the existing classifications indicate that this compound is harmful if ingested and can cause significant eye irritation. It is noted that the toxicological properties of this product have not been fully investigated.

Reactivity and Stability

This compound can react violently with strong oxidizing agents.[4] It is stable under recommended storage conditions. Hazardous decomposition products are not well-documented but are expected to include carbon monoxide and carbon dioxide under fire conditions.

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

5.1. Engineering Controls:

-

Always handle this compound in a well-ventilated area.

-

For procedures with a risk of aerosolization or dust formation, a certified chemical fume hood is required.[5]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

5.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.

5.3. General Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Emergency Procedures

6.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

6.2. Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3. Accidental Release Measures: The following workflow outlines the appropriate response to a spill of this compound.

Storage and Disposal

7.1. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.

7.2. Disposal:

-

Dispose of this substance and its container as hazardous waste.

-

Disposal must be in accordance with all applicable federal, state, and local regulations.

-

Do not allow the material to enter drains or waterways.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the appropriate safety equipment.

References

Solubility of 1-phenylprop-2-yn-1-one in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-phenylprop-2-yn-1-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on chemical principles, providing known physical properties, and detailing a robust experimental protocol for accurate solubility determination.

Introduction to this compound

This compound, also known as propiolophenone or benzoylacetylene, is a chemical compound with the molecular formula C₉H₆O. Its structure consists of a phenyl group attached to a propynone group. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation in various industries, including pharmaceuticals.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.

This compound: The molecule possesses a nonpolar phenyl group and a polar carbonyl group, giving it a moderate overall polarity.

Common Organic Solvents:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding and have a high polarity. This compound is expected to have good solubility in these solvents due to the polarity of its carbonyl group.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, chloroform): These solvents are polar but do not have hydrogen-donating capabilities. Acetone and ethyl acetate are expected to be good solvents for this compound. Dichloromethane and chloroform are also anticipated to be effective solvents.

-

Nonpolar Solvents (e.g., diethyl ether, toluene, hexane):

-

Diethyl ether and toluene: These solvents have a lower polarity than the aprotic polar solvents but can still dissolve moderately polar compounds. Good to moderate solubility is expected.

-

Hexane: As a nonpolar aliphatic hydrocarbon, hexane is expected to be a poor solvent for the relatively polar this compound.

-

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆O | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Melting Point | 50-51 °C | [2] |

| Boiling Point | 70-74 °C at 2 Torr | [2] |

| Density | 1.073±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Light yellow to yellow solid | [2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the solute. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-